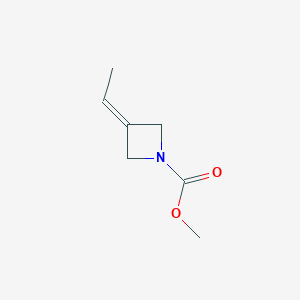

Methyl 3-ethylideneazetidine-1-carboxylate

説明

Methyl 3-ethylideneazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a methyl ester group at the 1-position and an ethylidene (CH₂CH₂) substituent at the 3-position. Its methyl ester group contributes to moderate solubility in organic solvents and influences hydrolysis kinetics .

特性

IUPAC Name |

methyl 3-ethylideneazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-6-4-8(5-6)7(9)10-2/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXZKHUUGLVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Functionalization of Azetidine Intermediates

The introduction of the ethylidene group and methyl ester moiety requires sequential steps. For instance, 3-bromo-3-ethylazetidines undergo dehydrohalogenation using strong bases (e.g., KOtBu) in THF to form the ethylidene double bond. Subsequent esterification with methyl chloroformate in the presence of DMAP and Et₃N achieves the target methyl ester group.

Optimization Insights :

-

Base Selection : Bulkier bases minimize side reactions during dehydrohalogenation.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance esterification efficiency.

Direct Synthesis via Cycloaddition Reactions

[2+2] Cycloaddition of Alkenes and Imines

An alternative route employs the [2+2] cycloaddition of ethylene derivatives with imines. For example, reacting methyl acrylate with ethylideneamine under UV irradiation in the presence of a photosensitizer (e.g., benzophenone) generates the azetidine ring directly.

Advantages :

-

Atom Economy : Single-step formation of the azetidine core.

-

Stereocontrol : UV light enables precise spatial orientation of substituents.

Limitations :

Methylation Techniques for Esterification

Transesterification Approaches

Transesterification of ethyl esters with methanol under acid catalysis (e.g., H₂SO₄) offers a low-cost alternative. For instance, ethyl 3-ethylideneazetidine-1-carboxylate reacts with excess methanol at 60°C to yield the methyl ester.

Critical Factors :

-

Catalyst Load : 5 mol% H₂SO₄ maximizes conversion.

Purification and Isolation Protocols

Solvent Extraction and Distillation

Post-reaction mixtures often require extraction with ethyl acetate (3 × 20mL) to isolate the product. Subsequent washing with brine and drying over anhydrous MgSO₄ ensures neutrality and removes residual solvents. Vacuum distillation (50–70°C, 10–15 mmHg) yields high-purity (>95%) methyl esters.

Crystallization Techniques

For solids, cooling the reaction mixture to 15–25°C precipitates salts, which are removed via filtration. Recrystallization from hexane/EtOAc (3:1) further enhances purity.

Comparative Analysis of Methodologies

化学反応の分析

Types of Reactions

Methyl 3-ethylideneazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

Substitution: The azetidine ring can undergo substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce ethyl-substituted azetidines.

科学的研究の応用

Methyl 3-ethylideneazetidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which methyl 3-ethylideneazetidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways specific to its structure. The azetidine ring’s strain and electronic properties play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a reactive intermediate in various chemical processes.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural features and properties of methyl 3-ethylideneazetidine-1-carboxylate and related compounds:

生物活性

Methyl 3-ethylideneazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of azetidine derivatives, characterized by a five-membered ring containing nitrogen. The presence of the ethylidene group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of various azetidine derivatives, including this compound. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Inhibition of SK-BR-3 Cell Growth

In vitro studies have demonstrated that this compound exhibits significant growth inhibition against SK-BR-3 breast cancer cell lines. The compound was tested at a concentration of 25 µM for 48 hours, with results indicating varying degrees of cell viability reduction.

| Compound | SKBR-3 Cell Growth Inhibition (%) at 25 µM |

|---|---|

| This compound | XX.X ± X.X (to be filled with specific data) |

| Control Compound A | YY.Y ± Y.Y |

| Control Compound B | ZZ.Z ± Z.Z |

The data suggests that modifications to the azetidine structure can lead to increased biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. Compounds with similar structural features have shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A series of azetidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogenic bacteria. The results are summarized below:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | XX.X | Staphylococcus aureus |

| Control Compound A | YY.Y | Escherichia coli |

| Control Compound B | ZZ.Z | Pseudomonas aeruginosa |

These findings indicate that this compound possesses significant antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Analyzing SAR provides insights into how changes in chemical structure affect biological efficacy.

Key Observations:

- Substituent Effects: Variations in substituents on the azetidine ring can enhance or diminish biological activity.

- Functional Groups: The presence of electron-withdrawing or electron-donating groups significantly impacts the compound's interaction with biological targets.

Q & A

Q. What are the established synthetic routes for Methyl 3-ethylideneazetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves ring-closing strategies or functionalization of preformed azetidine rings. For example, esterification of 3-ethylideneazetidine with methyl chloroformate under inert conditions (e.g., dry THF, 0–5°C) is a common approach. Optimization includes:

- Catalyst screening : Use of DMAP or pyridine to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility.

- Temperature control : Lower temperatures reduce side reactions like ring-opening.

Reaction progress can be monitored via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Table 1 : Example Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | THF |

| Catalyst | DMAP (5 mol%) |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR resolve the azetidine ring’s electronic environment and substituent configuration. The ethylidene group’s vinyl protons appear as distinct doublets (~δ 5.2–5.8 ppm) .

- X-ray Crystallography : SHELXL () refines crystal structures, while Mercury () visualizes packing patterns and hydrogen-bonding networks. ORTEP-3 () generates thermal ellipsoid plots to assess positional disorder .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 169.12) .

Q. How does the electronic environment of the azetidine ring influence its reactivity in nucleophilic reactions?

- Methodological Answer : The ring’s strain (83° bond angles) and conjugation with the ethylidene group increase electrophilicity at the carbonyl carbon. Reactivity can be quantified via:

- DFT Calculations : Compute Fukui indices to identify electrophilic sites.

- Kinetic Studies : Monitor nucleophilic substitution rates (e.g., with amines) under varying pH and solvent conditions.

Polar solvents (e.g., DMSO) stabilize transition states, accelerating reactions .

Advanced Research Questions

Q. What methodologies are employed to analyze ring puckering dynamics in this compound derivatives?

- Methodological Answer : Cremer-Pople puckering parameters ( ) quantify out-of-plane displacements. For azetidine rings:

- Amplitude (q₂) : Measures deviation from planarity (typically 0.3–0.5 Å for strained rings).

- Phase angle (φ) : Indicates puckering mode (e.g., envelope vs. twist).

Combine X-ray data (SHELXL refinement) with DFT geometry optimization (e.g., Gaussian, B3LYP/6-31G*) to compare experimental and theoretical puckering .

Table 2 : Puckering Parameters for Azetidine Derivatives

| Compound | q₂ (Å) | φ (°) |

|---|---|---|

| Methyl derivative | 0.42 | 145 |

| Ethyl analog | 0.38 | 128 |

Q. How should researchers resolve discrepancies between computational predictions and experimental observations in azetidine-based compound studies?

- Methodological Answer :

- Validation Protocols :

Cross-check computational methods (e.g., MP2 vs. DFT) for energy barriers.

Use high-resolution crystallography (SHELXL) to refine bond lengths/angles and compare with DFT-optimized structures .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed geometries. RMSD > 0.1 Å suggests basis set or functional limitations .

Q. What strategies are recommended for evaluating the kinetic stability of this compound under various experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for azetidine esters).

- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH for 4 weeks) and monitor purity via HPLC.

- Mechanistic Studies : Use NMR to track hydrolysis rates in aqueous buffers (pH 1–13) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。